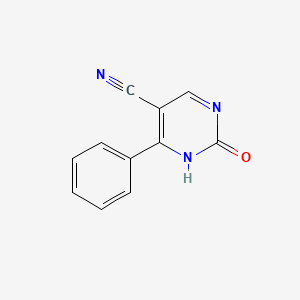![molecular formula C15H21NO2 B14141697 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- CAS No. 94921-29-6](/img/structure/B14141697.png)
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- is a heterocyclic compound that features a naphthalene ring fused with an oxazine ring. This compound is part of a broader class of naphthoxazines, which are known for their diverse biological and chemical properties. The unique structure of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- typically involves multicomponent reactions. One common method is the condensation of 2-naphthol with aryl or heteroaryl aldehydes in the presence of ammonia. This reaction can be carried out at room temperature and often does not require a catalyst . Another method involves the use of aliphatic amines, aromatic aldehydes, and β-naphthol with a heterogeneous catalyst like SiO2.HClO4 in ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial for industrial applications to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted naphthoxazines, quinones, and dihydro derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- involves its interaction with various molecular targets. The compound can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. Its biological effects are mediated through binding to specific receptors and altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaryl-1H-naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphthoxazine structure and exhibit comparable biological activities.
Naphthopyrans: These compounds are known for their photochromic properties and are used in applications like photochromic lenses.
Uniqueness
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- stands out due to its unique combination of a naphthalene ring and an oxazine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
94921-29-6 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-7-ol |
InChI |
InChI=1S/C15H21NO2/c1-2-8-16-9-10-18-15-12-4-3-5-14(17)11(12)6-7-13(15)16/h3-5,13,15,17H,2,6-10H2,1H3 |
InChI-Schlüssel |
NEZSLNYDFZRLJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCOC2C1CCC3=C2C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


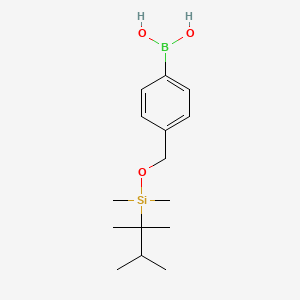
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)
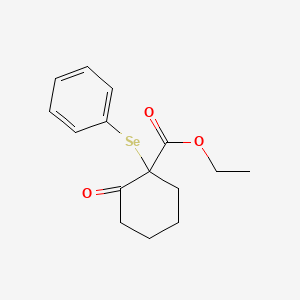
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

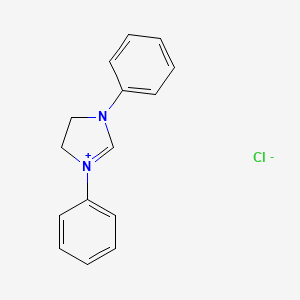
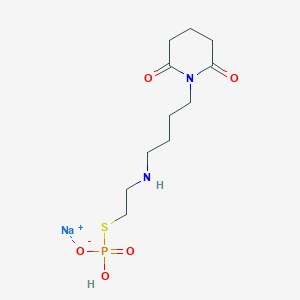
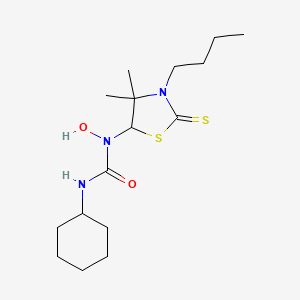
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
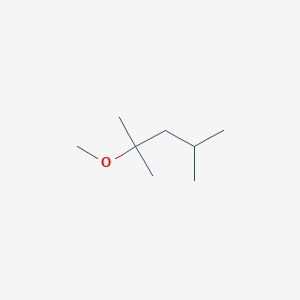
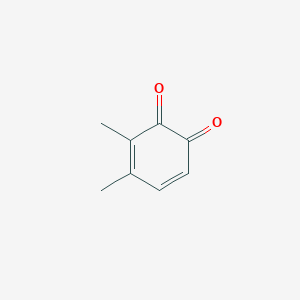
![[(1E,3E)-hepta-1,3-dienyl]boronic Acid](/img/structure/B14141692.png)
